tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Spirocyclic scaffolds Conformational constraint Medicinal chemistry

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1100748-75-1) is a uniquely rigid spirocyclic scaffold with a Boc-protected tertiary amine and a free secondary amine—enabling orthogonal, one-step library diversification without protecting group manipulation. Its asymmetric [5.6] core (0 rotatable bonds, TPSA 41.57 Ų) delivers superior conformational control vs. linear diamines or symmetric [5.5] scaffolds, ideal for FBDD hit-to-lead efficiency and predictable PROTAC ternary complex geometry. Supplied at 95% purity to ensure reliable SAR interpretation, with 5–20 g scalable synthesis validated for parallel medicinal chemistry campaigns.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 1100748-75-1
Cat. No. B6262475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate
CAS1100748-75-1
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCCCN2)CC1
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-8-15(9-12-17)7-5-4-6-10-16-15/h16H,4-12H2,1-3H3
InChIKeyVSJWWDPOYZGRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1100748-75-1): Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1100748-75-1) is a synthetic spirocyclic diamine building block featuring a Boc-protected tertiary amine and a free secondary amine within a rigid 3,7-diazaspiro[5.6]dodecane framework [1]. The compound belongs to a class of natural product-inspired scaffolds developed for drug discovery applications, characterized by its ready-to-use format for library synthesis via amide formation or reductive amination [1]. The Boc protecting group at the 3-position enables orthogonal functionalization strategies, while the spirocyclic architecture provides conformational constraint that distinguishes it from linear or monocyclic diamine alternatives [1].

Why Generic Diamine Building Blocks Cannot Replace tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate in Structure-Based Drug Design


Generic diamine building blocks lack the precise spirocyclic geometry, ring-size asymmetry, and orthogonal amine reactivity profile that define tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate. The [5.6] spiro ring system imposes a rigid, non-planar three-dimensional orientation that cannot be replicated by simple 1,2-diamines, piperazines, or homopiperazines [1]. This conformational constraint directly affects binding pocket complementarity and scaffold topology in lead optimization campaigns. Furthermore, the compound's Boc-protected tertiary amine and free secondary amine represent a specific orthogonal handle configuration that enables sequential functionalization without protecting group manipulation; substituting a compound with different amine regiochemistry or protection status fundamentally alters the synthetic route and accessible chemical space [1]. Procurement of analogs such as 1,9-diazaspiro[5.5]undecane derivatives or 3-methyl-substituted variants introduces altered ring strain, pKa profiles, and steric environments that produce divergent physicochemical and pharmacological properties [1].

Quantitative Differentiation Evidence: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate vs. Closest Spirocyclic Analogs


Spiro Ring-Size Asymmetry: Conformational Differentiation from Symmetric 1,9-Diazaspiro[5.5]undecane Scaffolds

The 3,7-diazaspiro[5.6]dodecane core incorporates an asymmetric [5.6] ring system, contrasting with the symmetric [5.5] system of 1,9-diazaspiro[5.5]undecane scaffolds developed in the same synthetic series [1]. This asymmetry produces distinct three-dimensional vector orientations of the two amino groups, expanding accessible chemical space beyond what symmetric spiro systems offer [1]. Both scaffolds were synthesized via ring-closing metathesis (RCM) and are available as ready-to-use building blocks on 5-20 g scale with one Boc-protected amine and one free amine [1].

Spirocyclic scaffolds Conformational constraint Medicinal chemistry

Scalable Synthesis Protocol: 5-20 Gram Batch Production Capability vs. Milligrams-Scale Research Intermediates

The compound is produced via a robust synthetic route that enables preparation on a 5-20 g scale, as validated across four spirocyclic scaffolds in the same study [1]. This multi-gram capacity distinguishes the compound from custom-synthesized spirocyclic intermediates typically available only in milligram to sub-gram quantities. The reported synthesis employs ring-closing metathesis (RCM) as the key step with a simple workup procedure for removing highly colored ruthenium residues, ensuring practical purification [1].

Scalable synthesis Lead generation Library production

Commercial Purity Benchmark: 95% Minimum Purity vs. Unspecified-Purity Research Intermediates

Commercially sourced tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is available at 95% purity as a standard specification from reputable vendors, with batch-specific purity verification available upon request . This established purity benchmark enables reliable SAR interpretation and reproducible biological assay results. In contrast, many research-grade spirocyclic analogs are offered without quantified purity specifications or at lower nominal purities (e.g., 90-93%), introducing variability into lead optimization workflows .

Chemical purity Quality control Procurement specification

Orthogonal Amino Handle Configuration: Boc-Protected Tertiary Amine + Free Secondary Amine vs. Doubly Protected or Unprotected Diamines

The compound incorporates one Boc-protected amine and one free amine within the same molecule, an intentional design feature enabling sequential functionalization via amide formation or reductive amination without additional protecting group manipulation [1]. This orthogonal configuration is shared across the four-scaffold series but distinguishes this compound from many commercial diamines that either lack protection entirely or are fully protected, requiring additional synthetic steps to achieve differentiation [1]. The free secondary amine provides immediate coupling capability, while the Boc-protected tertiary amine remains latent for subsequent deprotection and diversification [1].

Orthogonal protection Sequential functionalization Building block design

Spirocyclic Conformational Restriction: Rotatable Bond Count = 0 vs. 3 in Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate Analog

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate exhibits a computed rotatable bond count of 0, indicating complete conformational restriction of the spirocyclic core [1]. In contrast, the structurally related analog benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1160247-19-7) contains 3 rotatable bonds due to the benzyl carbamate group and 8-oxo substitution [1]. This difference in molecular flexibility directly impacts binding entropy and target engagement predictability in structure-based drug design .

Conformational restriction Molecular rigidity Drug-likeness

Computed Physicochemical Profile: LogP 2.92 and TPSA 41.57 Ų vs. Structural Analog Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate exhibits computed LogP of 2.92 and topological polar surface area (TPSA) of 41.57 Ų, placing it within favorable drug-like physicochemical space . The benzyl carbamate analog benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1160247-19-7) shows XLogP3-AA of 2.1 and higher TPSA due to the additional 8-oxo group and benzyl carbamate moiety [1]. The Boc-protected compound's higher LogP may confer improved passive membrane permeability relative to the more polar benzyl carbamate analog .

Lipophilicity Polar surface area Drug-likeness prediction

Optimal Procurement Applications for tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate Based on Quantitative Evidence


Lead Generation Library Synthesis Requiring Orthogonal Diamine Handles and Multi-Gram Scalability

The compound's Boc-protected tertiary amine plus free secondary amine configuration enables one-step library diversification without protecting group manipulation [1]. The validated 5-20 g synthetic scale supports parallel library production for SAR campaigns, eliminating the synthetic bottleneck associated with milligram-scale custom spirocyclic intermediates [1]. This application is particularly suited for medicinal chemistry programs seeking rapid exploration of three-dimensional chemical space around a conformationally constrained diamine core [1].

PROTAC Linker Development Utilizing Rigid Spirocyclic Geometry

The compound's 0 rotatable bonds and rigid [5.6] spirocyclic framework provide precise control over the spatial orientation between E3 ligase ligand and target-binding moieties in PROTAC design [1]. The orthogonal amine handles allow sequential attachment of both warheads without cross-reactivity [1]. The rigid spiro core offers a non-PEG alternative linker geometry that may enhance ternary complex formation predictability relative to flexible alkyl or PEG linkers [1].

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained Amine Fragments

With molecular weight of 268.40 Da, 0 rotatable bonds, and TPSA of 41.57 Ų, the compound meets fragment-like physicochemical criteria for FBDD campaigns [1]. The complete conformational restriction minimizes entropic penalty upon target binding, improving fragment hit-to-lead efficiency [1]. The orthogonal amine handles enable growth vector exploration without requiring scaffold redesign [1].

Structure-Based Design Targeting Binding Pockets Requiring Asymmetric Vector Orientation

The asymmetric [5.6] spiro ring system provides distinct N-N vector geometry compared to symmetric [5.5] spiro scaffolds [1]. This asymmetry enables exploration of binding pockets that cannot accommodate the symmetric vector orientation of 1,9-diazaspiro[5.5]undecane-based scaffolds [1]. The 95% commercial purity ensures reliable SAR interpretation without confounding impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.